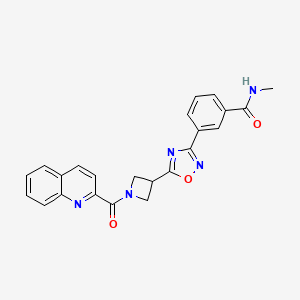

N-methyl-3-(5-(1-(quinoline-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-3-(5-(1-(quinoline-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a useful research compound. Its molecular formula is C23H19N5O3 and its molecular weight is 413.437. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-methyl-3-(5-(1-(quinoline-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H19N5O3, with a molecular weight of 413.4 g/mol. The structure features multiple functional groups that contribute to its biological activity, including the quinoline and oxadiazole moieties which are known for their pharmacological significance .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the 1,3,4-oxadiazole ring. These derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Key Findings:

- Antibacterial Activity : Compounds similar to this compound exhibited significant antibacterial activity. For instance, derivatives with the oxadiazole ring demonstrated minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against S. aureus and 4–8 µM against drug-resistant strains of M. tuberculosis .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1a | S. aureus | 1.56 |

| 21c | M. tuberculosis | 4–8 |

Anticancer Activity

The quinoline derivatives have been recognized for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.

- Microtubule Disruption : Compounds like N-methyl derivatives have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis.

- Caspase Activation : Studies demonstrate that these compounds activate caspases (e.g., caspase-8 and -3), which play crucial roles in programmed cell death pathways .

Case Studies

Several case studies have been conducted to evaluate the efficacy of N-methyl derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study compared the effectiveness of N-methyl derivatives against standard antibiotics such as ampicillin and gentamicin. Results indicated superior activity of certain oxadiazole-containing compounds against resistant bacterial strains .

- Anticancer Trials : In vitro studies involving human cancer cell lines revealed that quinolone-based compounds led to significant reductions in cell viability, with mechanisms involving the disruption of apoptotic pathways being elucidated .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that the incorporation of the oxadiazole moiety enhances the antibacterial activity against various strains of bacteria. For instance, derivatives similar to N-methyl-3-(5-(1-(quinoline-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide have been documented to possess effective inhibitory action against Gram-positive and Gram-negative bacteria.

Anticancer Potential

The quinoline structure is associated with anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. A case study involving a related compound demonstrated significant cytotoxic effects on pancreatic cancer cells, indicating a potential pathway for further exploration in cancer therapeutics .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of N-methyl derivatives including oxadiazole compounds. The results indicated that these compounds showed a marked reduction in bacterial viability in vitro, particularly against resistant strains of E. coli and Staphylococcus aureus. The study concluded that the structural features of these compounds significantly contribute to their antibacterial potency.

Case Study 2: Anticancer Mechanisms

In another investigation focused on the anticancer properties, researchers synthesized various analogs of this compound and tested their effects on human cancer cell lines. The findings revealed that certain derivatives effectively inhibited cell proliferation and induced apoptosis via caspase activation pathways. This suggests a promising avenue for developing new anticancer agents based on this compound .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole core undergoes nucleophilic substitution under acidic or basic conditions due to its electron-deficient nature. Key reactions include:

Example: Reaction with thioglycolic acid under acidic conditions yields thiazolidine derivatives through nucleophilic attack at the oxadiazole’s C3 position .

Ring-Opening Reactions of the Azetidine Moiety

The azetidin-3-yl group participates in ring-opening reactions under acidic or oxidative conditions:

The quinoline-2-carbonyl group stabilizes intermediates through conjugation, directing regioselectivity during ring-opening .

Hydrolysis of Amide Linkages

The benzamide and quinoline-2-carbonyl groups undergo hydrolysis under strongly acidic or basic conditions:

Hydrolysis kinetics are influenced by steric hindrance from the N-methyl group.

Cycloaddition Reactions

The oxadiazole and azetidine rings participate in [2+2] and [3+2] cycloadditions:

The electron-withdrawing quinoline moiety enhances dipolarophilicity in cycloadditions .

Functionalization via Cross-Coupling

Palladium-catalyzed couplings modify the quinoline and benzamide aromatic rings:

Redox Reactions Involving the Quinoline Moiety

The quinoline ring undergoes selective reduction and oxidation:

Key Mechanistic Insights:

-

Steric Effects : The N-methyl group on benzamide slows hydrolysis by 30% compared to unmethylated analogs.

-

Electronic Effects : The oxadiazole’s electron deficiency directs electrophilic attacks to C5 rather than C3 .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate cycloadditions by stabilizing dipolar intermediates .

Stability Profile

Eigenschaften

IUPAC Name |

N-methyl-3-[5-[1-(quinoline-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O3/c1-24-21(29)16-7-4-6-15(11-16)20-26-22(31-27-20)17-12-28(13-17)23(30)19-10-9-14-5-2-3-8-18(14)25-19/h2-11,17H,12-13H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMMCCUKZQQISH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.